3-[3-(三氟甲基)苯基]丙烷-1-胺
概述
科学研究应用
西那卡塞代谢产物 M4 具有多种科学研究应用:
化学: 用作钙感应受体激动剂研究中的参考化合物.
生物学: 研究其在调节生物系统中钙水平的作用.
医学: 研究其治疗甲状旁腺功能亢进和高钙血症的潜在治疗效果.
工业: 用于开发针对钙感应受体的新的药物.
准备方法
合成路线和反应条件
西那卡塞代谢产物 M4 的合成涉及多个步骤。 一种常见的合成方法包括西那卡塞的氧化性 N-脱烷基化,生成氢肉桂酸和羟基氢肉桂酸,这些物质经 β-氧化和甘氨酸结合进一步代谢 . 另一种方法是母体药物萘环的氧化,形成二氢二醇,然后与葡萄糖醛酸结合 .
工业生产方法
西那卡塞代谢产物 M4 的工业生产通常采用上述方法进行大规模合成。 该工艺针对高收率和高纯度进行了优化,通常涉及高性能液相色谱 (HPLC) 等先进技术进行纯化和质量控制 .
化学反应分析
反应类型
西那卡塞代谢产物 M4 经历各种化学反应,包括:
氧化: 萘环可以氧化生成二氢二醇.
还原: 合成过程中形成的亚胺的还原.
取代: 亲核取代反应涉及含有离去基团的合适伙伴.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用烷基卤化物或拟卤化物等试剂.
主要产物
作用机制
西那卡塞代谢产物 M4 通过提高钙感应受体对细胞外钙激活的敏感性发挥作用。 这导致甲状旁腺激素分泌抑制,从而导致血清钙水平降低 . 涉及的分子靶标包括甲状旁腺上的钙感应受体 .
相似化合物的比较
类似化合物
依替钙肽: 另一种用于治疗继发性甲状旁腺功能亢进的钙模拟剂。
依维卡塞: 一种更新的钙模拟剂,具有类似的应用。
独特性
西那卡塞代谢产物 M4 由于其特殊的代谢途径以及作为西那卡塞代谢产物的角色而独一无二。 与其他钙模拟剂不同,它提供了对西那卡塞代谢命运及其在体内的相互作用的见解 .
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLMFBJIQWJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600038 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-87-0 | |
Record name | 3-(Trifluoromethyl)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, as part of cinacalcet, impact blood pressure?
A1: Cinacalcet, which contains the 3-[3-(Trifluoromethyl)phenyl]propan-1-amine structure, acts as an allosteric activator of the calcium-sensing receptor (CaR). [] This activation leads to a decrease in serum parathyroid hormone (PTH) and ionized calcium (iCa2+). [] While long-term cinacalcet use is associated with reduced mean arterial blood pressure (MAP), acute administration can paradoxically increase MAP. [] Research suggests this acute hypertensive effect stems from cinacalcet-induced vasoconstriction in multiple vascular beds, including carotid, mesenteric, and hindlimb. [] This vasoconstriction appears to be mediated by both central and peripheral mechanisms, potentially involving reduced nitric oxide (NO) production following the decrease in blood iCa2+. []
Q2: Can 3-[3-(Trifluoromethyl)phenyl]propan-1-amine be utilized for applications beyond its role in cinacalcet?
A2: Interestingly, the core structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can be modified and incorporated into [2.2]paracyclophane-derived frustrated Lewis pairs (FLPs). [] These FLPs exhibit reversible, metal-free hydrogen activation, demonstrating their potential as catalysts in the hydrogenation of imines. [] This catalytic activity, coupled with the high stability and recyclability of these FLPs, opens up exciting possibilities for their use in various chemical transformations, including the metal-free synthesis of pharmaceuticals like cinacalcet. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。